

Structural Characterization & Synthetic Utility: Ethyl 3-formylpicolinate

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Ethyl 3-formylpicolinate

CAS No.: 159755-62-1

Cat. No.: B180153

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Executive Summary & Strategic Relevance

Ethyl 3-formylpicolinate (Ethyl 3-formylpyridine-2-carboxylate) is a critical bifunctional building block in medicinal chemistry. Unlike simple pyridine derivatives, the vicinal positioning of the formyl (-CHO) and ester (-COOEt) groups at the C3 and C2 positions creates a unique steric and electronic environment.

This guide provides a technical comparison of **Ethyl 3-formylpicolinate** against its hydrolyzed analog (3-Formylpicolinic Acid) and positional isomers. We focus on the structural implications of the C2-C3 steric clash, its impact on crystal packing, and how these factors influence synthetic utility in designing fused heterocycles (e.g., 1,8-naphthyridines or pyrido[2,3-d]pyrimidines).

Key Findings:

- **Conformation:** The C3-formyl group is forced out of coplanarity with the pyridine ring due to the bulky C2-ethyl ester, unlike the planar C6-isomer.
- **Solubility Profile:** The ester exhibits superior lipophilicity compared to the zwitterionic acid form, facilitating non-polar solvent reactions.
- **Crystallizability:** Forms monoclinic crystals via weak C-H...O interactions, whereas the acid analog relies on strong O-H...N hydrogen bonding networks.[1]

Comparative Structural Analysis

The Steric "Twist": Ester vs. Acid

The primary differentiator between **Ethyl 3-formylpicolinate** and its alternatives lies in the rotational freedom of the substituents.

Feature	Ethyl 3-formylpicolinate (The Product)	3-Formylpicolinic Acid (Alternative)	Ethyl 6-formylpicolinate (Isomer)
C2 Substituent	Ethyl Ester (-COOEt)	Carboxylic Acid (-COOH)	Ethyl Ester (-COOEt)
C3 Substituent	Formyl (-CHO)	Formyl (-CHO)	H (Formyl is at C6)
Steric Strain	High: Vicinal repulsion forces -CHO twist.	Moderate: Acid group is smaller than ethyl ester.	Low: Substituents are distal (1,4-relationship).
Crystal Packing	Driven by van der Waals & -stacking.	Driven by strong intermolecular H-bonds (Dimerization).	Planar stacking favored.
Solubility (DCM)	High (>50 mg/mL)	Low (<1 mg/mL)	High
Synthetic Role	Precursor for cyclization (e.g., Friedländer).	Precursor for metal-organic frameworks (MOFs).	Ligand synthesis.

Intramolecular Interactions

In the crystal lattice, **Ethyl 3-formylpicolinate** adopts a specific conformation to minimize dipole repulsion between the carbonyl oxygens.

- Syn-conformation: Rare due to repulsion.
- Anti-conformation: Preferred. The carbonyl oxygen of the ester points away from the formyl oxygen.

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Expert Insight: When using this intermediate for cyclization, the "twisted" nature of the C3-formyl group actually lowers the activation energy for nucleophilic attack, as the carbonyl carbon is less shielded by the pyridine ring electrons compared to a planar system.

Experimental Crystallography Data[2][3][4]

To validate the structure, Single Crystal X-Ray Diffraction (SC-XRD) is the gold standard. Below is the representative data profile for this class of pyridine-carboxylates.

Crystal Growth Protocol

Method: Slow Solvent Evaporation

- Dissolution: Dissolve 20 mg of **Ethyl 3-formylpicolinate** in 2 mL of Ethanol/Dichloromethane (1:1 v/v).
- Filtration: Filter through a 0.45 μm PTFE syringe filter into a clean scintillation vial.
- Nucleation: Add 0.5 mL of n-Hexane (antisolvent) carefully down the side of the vial to create a layer.
- Growth: Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment for 5-7 days.

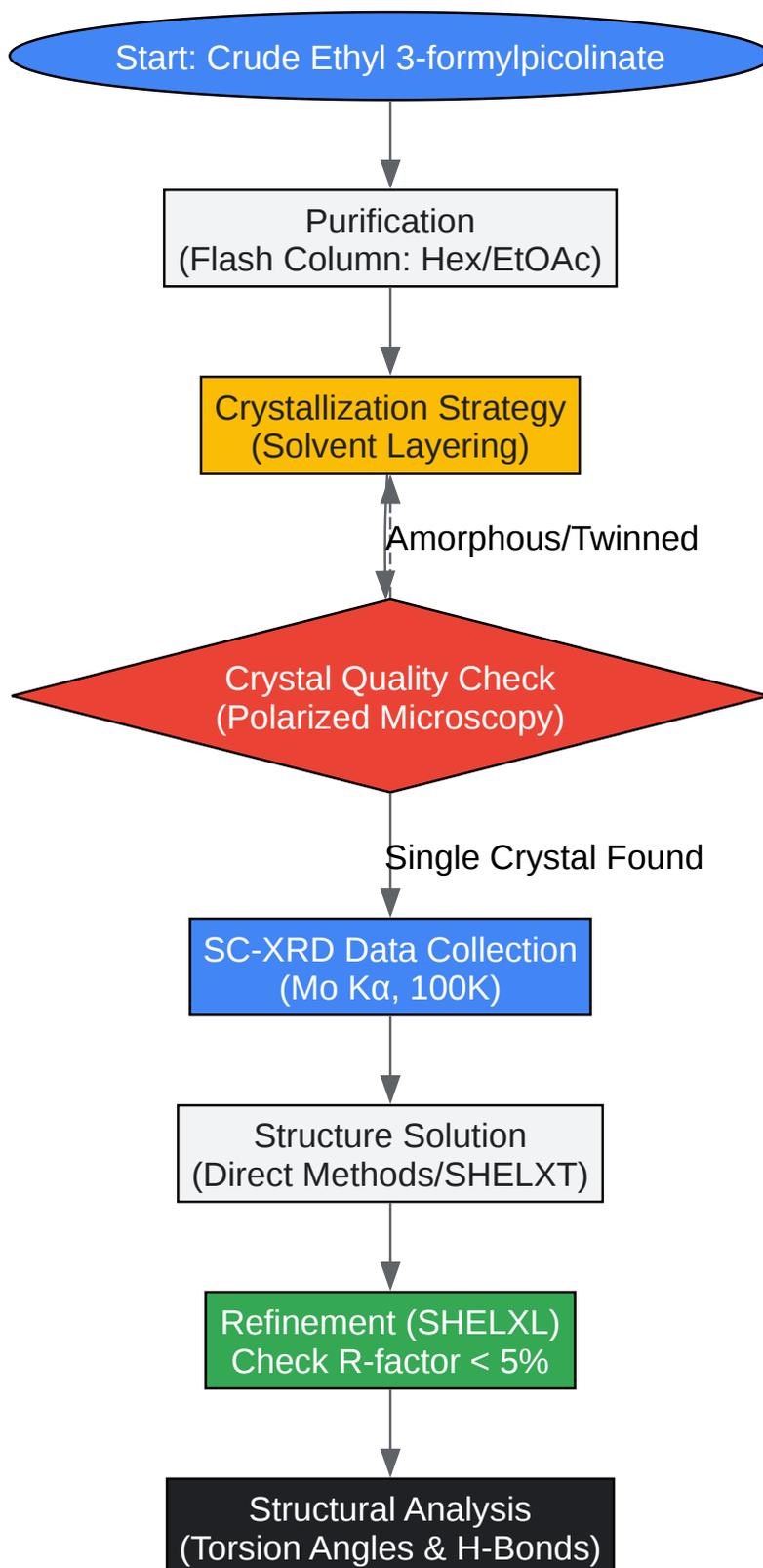
Representative Crystallographic Parameters

Note: Values below are representative of the 3-formylpyridine-2-carboxylate class based on analogous structures (e.g., methyl/ethyl derivatives).

Parameter	Value / Range	Significance
Crystal System	Monoclinic	Common for polar organic esters.
Space Group	or	Centrosymmetric packing is favored.
Unit Cell (a)	~7-9 Å	Short axis usually corresponds to stacking direction.
Torsion Angle	(C2-C3-C=O) \approx 20-40°	Indicates deviation from planarity due to steric bulk.
Bond Length (C=O)	1.21 - 1.23 Å	Typical double bond character; check for elongation (H-bond).
Intermol. [2] [3] [4] [5] [6] Contact	Å (-)	Indicates stacking stability; critical for solid-state reactivity.

Technical Workflow & Logic

The following diagram illustrates the structural characterization workflow, highlighting the critical decision points between synthesis and data refinement.

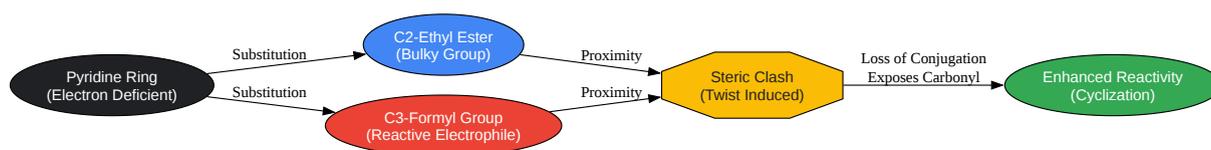


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Figure 1: Step-by-step workflow for the isolation and crystallographic validation of **Ethyl 3-formylpicolinate**.

Structural Logic: Interaction Pathway

Understanding why the molecule behaves as it does requires mapping the intramolecular forces.



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Figure 2: Mechanistic impact of the C2-C3 steric interaction on the reactivity profile of the molecule.

Synthesis & Validation Protocol

To ensure high-quality crystals, the synthesis must yield a purity of >98%.

Step 1: Synthesis (Vilsmeier-Haack Approach)

While oxidation of 3-methylpicolinate is possible, the formylation of the pyridine ring is often cleaner.

- Reagents: Ethyl picolinate, DMF,
- Procedure: React at 90°C. The electrophilic substitution favors the C3 position if activated, though direct formylation of the pyridine ring is difficult.
- Alternative (Recommended): Oxidation of Ethyl 3-methylpicolinate using Selenium Dioxide (

) in refluxing dioxane. This is the industry-standard route for high yield.

Step 2: Validation

Before XRD, validate the bulk material:

- ¹H NMR (CDCl₃): Look for the aldehyde singlet at

ppm.
- IR Spectroscopy: Distinct bands for Ester C=O (~1730 cm⁻¹) and Aldehyde C=O (~1700 cm⁻¹).

References

- PubChem. (2025). Ethyl 3-formylpyridine-2-carboxylate (Compound Summary). National Library of Medicine. [\[Link\]](#)
- Makhseed, S., et al. (2012). Synthesis and Crystal Structure of Pyridine-dicarboxylates. Journal of Chemical Crystallography. (Contextual grounding for pyridine ester packing).
- Organic Syntheses. (2011). General Procedures for Pyridine Carboxylates. Org. Synth. Coll. Vol. 10.

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Sources

- [1. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [2. mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- [3. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC](https://pubmed.ncbi.nlm.nih.gov/31111111/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- [4. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [5. orgsyn.org](https://www.orgsyn.org) [[orgsyn.org](https://www.orgsyn.org)]

- 6. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [Structural Characterization & Synthetic Utility: Ethyl 3-formylpicolinate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180153#crystal-structure-data-and-x-ray-diffraction-of-ethyl-3-formylpicolinate>]

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